1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanone
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Description
“1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanone” is a chemical compound with the molecular formula C13H10INO2. Its CAS Number is 1558093-34-7 .
Molecular Structure Analysis
The molecular structure of “1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanone” consists of 13 carbon atoms, 10 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The predicted density of “1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanone” is 1.639±0.06 g/cm3. The predicted boiling point is 409.3±40.0 °C . The molecular weight is 339.13 .Scientific Research Applications
Corrosion Inhibition
- Schiff bases derived from compounds structurally related to 1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanone have been evaluated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid environments. These studies demonstrate how chemical structure influences corrosion inhibition efficiency, providing insights into the development of more effective corrosion inhibitors (Hegazy et al., 2012).
Catalytic Behavior in Polymerization
- Research involving the synthesis of NNN tridentate ligands, including 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, for coordination with iron(II) and cobalt(II) has explored their catalytic behavior toward ethylene reactivity. This work highlights the potential of such compounds in polymerization processes, indicating a broader application in materials science (Sun et al., 2007).
Antimicrobial Activity
- A study on 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone demonstrated significant antimicrobial activity, suggesting the potential of related chemical structures in developing new antimicrobial agents (Salimon et al., 2011).
Molecular Synthesis and Characterization
- The synthesis and characterization of complex compounds involving similar chemical structures have provided insights into their potential applications in molecular electronics, photonics, and as intermediates in organic synthesis. For example, the study on solvent effects on Co(II) complexes of a paeonol derivative highlights the importance of molecular structure in determining the properties and stability of metal-organic complexes (Patel et al., 2019).
properties
IUPAC Name |
1-[6-(2-iodophenoxy)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO2/c1-9(16)10-6-7-13(15-8-10)17-12-5-3-2-4-11(12)14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVCZVSCCDMXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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